molecular formula C6H4N2O3 B1503080 4-Nitronicotinaldehyde CAS No. 944899-52-9

4-Nitronicotinaldehyde

Cat. No.: B1503080
CAS No.: 944899-52-9
M. Wt: 152.11 g/mol
InChI Key: JOCNJQYXCDLGRQ-UHFFFAOYSA-N
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Description

4-Nitronicotinaldehyde is an organic compound with the molecular formula C6H4N2O3 and a molar mass of 152.11 g/mol. It is characterized by a nitro group (-NO2) and an aldehyde group (-CHO) attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitronicotinaldehyde can be synthesized through several methods, including the nitration of nicotinaldehyde. The reaction typically involves treating nicotinaldehyde with a nitrating agent such as nitric acid (HNO3) under controlled conditions to introduce the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitronicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can produce 4-aminonicotinaldehyde.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

4-Nitronicotinaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological processes involving pyridine derivatives.

  • Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Nitronicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The aldehyde group can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

4-Nitronicotinaldehyde is compared with other similar compounds, such as 3-Nitronicotinaldehyde and 2-Nitronicotinaldehyde. These compounds differ in the position of the nitro group on the pyridine ring, which affects their chemical reactivity and biological activity. This compound is unique due to its specific arrangement of functional groups, leading to distinct properties and applications.

List of Similar Compounds

  • 3-Nitronicotinaldehyde

  • 2-Nitronicotinaldehyde

  • 5-Nitronicotinaldehyde

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-nitropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3/c9-4-5-3-7-2-1-6(5)8(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCNJQYXCDLGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693123
Record name 4-Nitropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-52-9
Record name 4-Nitropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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